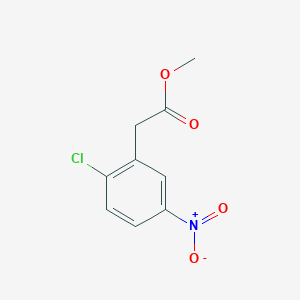

Methyl 2-chloro-5-nitrophenylacetate

CAS No.: 219712-63-7

Cat. No.: VC11691504

Molecular Formula: C9H8ClNO4

Molecular Weight: 229.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 219712-63-7 |

|---|---|

| Molecular Formula | C9H8ClNO4 |

| Molecular Weight | 229.62 g/mol |

| IUPAC Name | methyl 2-(2-chloro-5-nitrophenyl)acetate |

| Standard InChI | InChI=1S/C9H8ClNO4/c1-15-9(12)5-6-4-7(11(13)14)2-3-8(6)10/h2-4H,5H2,1H3 |

| Standard InChI Key | NMTXRGYKJNMEFK-UHFFFAOYSA-N |

| SMILES | COC(=O)CC1=C(C=CC(=C1)[N+](=O)[O-])Cl |

| Canonical SMILES | COC(=O)CC1=C(C=CC(=C1)[N+](=O)[O-])Cl |

Introduction

Structural and Physicochemical Properties

Methyl 2-chloro-5-nitrophenylacetate features a phenyl ring substituted with chlorine at position 2 and a nitro group at position 5, with an acetate ester moiety at the benzylic position. Its IUPAC name, methyl 2-(2-chloro-5-nitrophenyl)acetate, reflects this arrangement. Key identifiers include the SMILES string COC(=O)CC1=C(C=CC(=C1)[N+](=O)[O-])Cl and the InChIKey NMTXRGYKJNMEFK-UHFFFAOYSA-N.

Table 1: Key Physicochemical Data

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈ClNO₄ |

| Molecular Weight | 229.62 g/mol |

| CAS Number | 219712-63-7 |

| PubChem CID | 60096554 |

| SMILES | COC(=O)CC1=C(C=CC(=C1)N+[O-])Cl |

The compound’s nitro and chloro groups confer electron-withdrawing effects, influencing its reactivity in electrophilic substitution and nucleophilic acyl substitution reactions. Its ester group enhances solubility in organic solvents, making it a versatile intermediate.

| Parameter | Condition |

|---|---|

| Catalyst | ZnCl₂ or SnCl₄ |

| Temperature | 90–100°C |

| Solvent | Orthoesters (e.g., triethyl orthoformate) |

| Reaction Time | 4–6 hours |

Purification Techniques

Purification of chlorinated nitroaromatics often involves recrystallization or solvent extraction. For 2-chloro-5-nitrobenzaldehyde, recrystallization from ethanol or chloroform/ligroin mixtures yields high-purity products . Applying these methods, Methyl 2-chloro-5-nitrophenylacetate could be purified via:

-

Cooling Crystallization: Post-reaction cooling to 20°C followed by filtration .

-

Solvent Extraction: Ethyl acetate partitioning with sodium bicarbonate washes to remove acidic impurities .

-

Activated Carbon Treatment: Adsorption of colored byproducts during recrystallization .

Applications in Organic Synthesis

Methyl 2-chloro-5-nitrophenylacetate serves as a multifunctional building block:

-

Pharmaceutical Intermediates: Nitro groups are precursors to amines via reduction, enabling access to bioactive molecules.

-

Agrochemicals: Chlorinated aromatics are prevalent in herbicides and insecticides.

-

Coordination Chemistry: The nitro group can act as a ligand in metal-organic frameworks (MOFs).

Environmental Impact and Degradation

Chlorinated nitroaromatics like 2-chloro-5-nitrophenol exhibit limited microbial degradation, with few bacteria capable of cleaving the aromatic ring . Although Methyl 2-chloro-5-nitrophenylacetate’s environmental fate is unstudied, analogous compounds persist in ecosystems, underscoring the need for advanced remediation strategies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume